
diethyl di-4-morpholinylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl di-4-morpholinylmalonate, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MEM is a malonate derivative that contains two morpholine rings and two ethyl groups, making it a unique compound with diverse properties.
Scientific Research Applications
Diethyl di-4-morpholinylmalonate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. diethyl di-4-morpholinylmalonate has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of diethyl di-4-morpholinylmalonate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity. diethyl di-4-morpholinylmalonate has been shown to enhance the release of GABA, an inhibitory neurotransmitter, and inhibit the activity of voltage-gated sodium channels, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects
diethyl di-4-morpholinylmalonate has been reported to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures and neuropathic pain, as well as to inhibit the growth of cancer cells. diethyl di-4-morpholinylmalonate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Diethyl di-4-morpholinylmalonate has several advantages for lab experiments, including its high solubility in water and organic solvents, stability under physiological conditions, and low toxicity. However, diethyl di-4-morpholinylmalonate is a relatively new compound, and its properties and applications are still being explored. The limitations of diethyl di-4-morpholinylmalonate include its high cost and the need for further studies to determine its optimal dosage and therapeutic efficacy.
Future Directions
There are several future directions for diethyl di-4-morpholinylmalonate research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a drug candidate for the treatment of neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, diethyl di-4-morpholinylmalonate could be used as a building block for the synthesis of novel compounds with enhanced pharmacological properties.
Synthesis Methods
The synthesis of diethyl di-4-morpholinylmalonate involves the reaction of diethyl malonate with two equivalents of morpholine in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of diethyl di-4-morpholinylmalonate synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
properties
IUPAC Name |
diethyl 2,2-dimorpholin-4-ylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-13(18)15(14(19)23-4-2,16-5-9-20-10-6-16)17-7-11-21-12-8-17/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRRAYFGXDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(N1CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
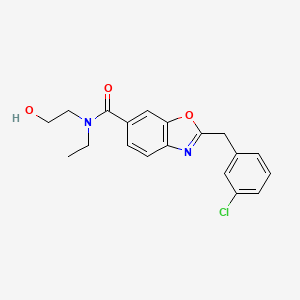
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
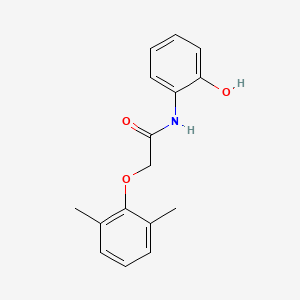
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)
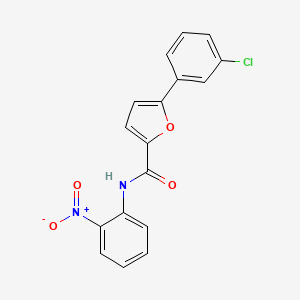
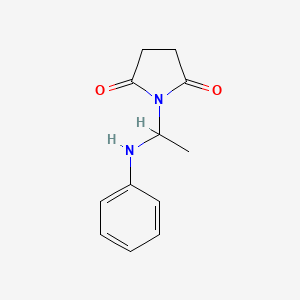
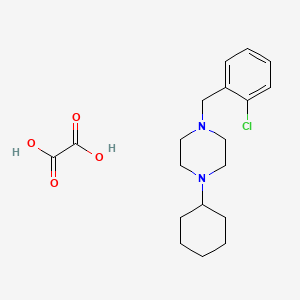
![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)
![3-(3,4-dimethoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201193.png)